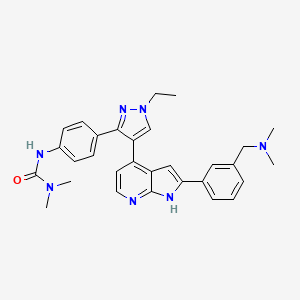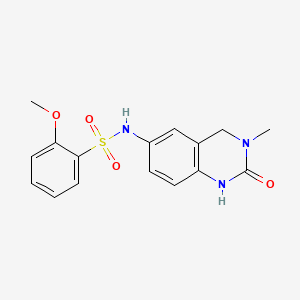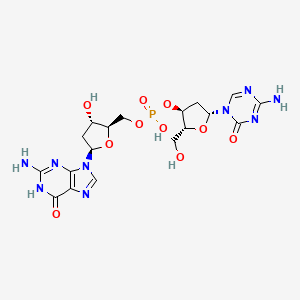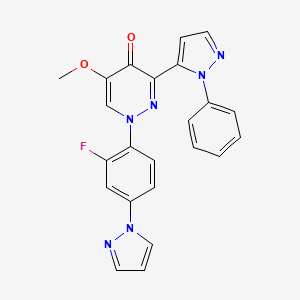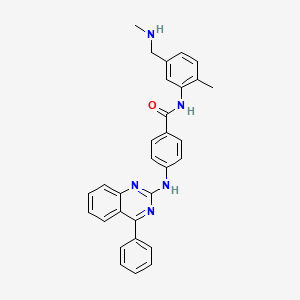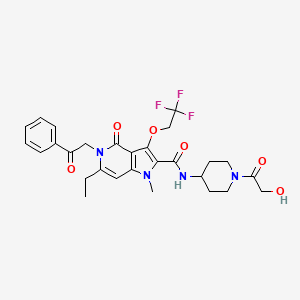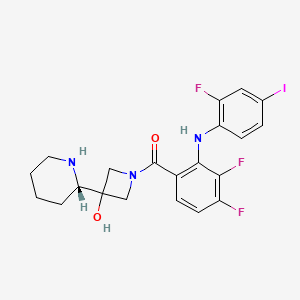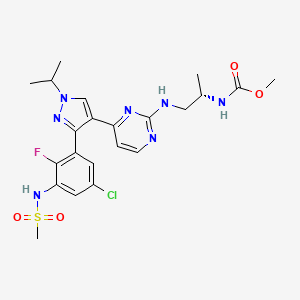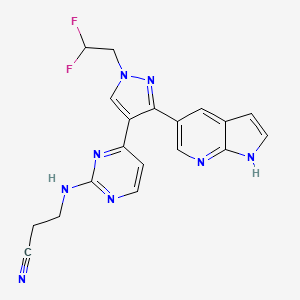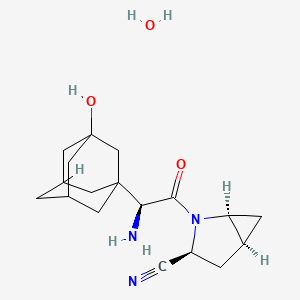
サクサグリプチン水和物
説明
- その化学式は C18H25N3O2 で、分子量は 315.41 g/mol です。
- この化合物はDPP-4を選択的に阻害し、内因性グルカゴン様ペプチド-1 (GLP-1) およびグルコース依存性インスリン分泌促進ペプチド (GIP) のレベルを上昇させ、血糖値を調節します .
サクサグリプチン水和物: または ) は、強力なジペプチジルペプチダーゼ-4 (DPP-4) 阻害剤です。
作用機序
- サクサグリプチンはDPP-4を阻害し、GLP-1とGIPの作用を延長します。
- GLP-1はインスリン分泌を促進し、末梢組織のグルコース利用を改善します。
科学的研究の応用
Chemistry: Researchers study Saxagliptin Hydrate’s reactivity, stability, and potential modifications.
Biology: It impacts glucose homeostasis and may influence pancreatic β-cell function.
Medicine: Used in treating type 2 diabetes mellitus, it enhances insulin secretion.
Industry: Pharmaceutical companies explore its applications in drug development.
生化学分析
Biochemical Properties
Saxagliptin hydrate plays a significant role in biochemical reactions. It inhibits DPP-4, an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Saxagliptin hydrate increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .
Cellular Effects
Saxagliptin hydrate has profound effects on various types of cells and cellular processes. It influences cell function by augmenting glucose-dependent insulin secretion . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Saxagliptin hydrate involves its binding to DPP-4, forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This binding interaction results in the inhibition of the enzyme, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Saxagliptin hydrate exhibits temporal effects. The half-life of plasma DPP-4 inhibition with Saxagliptin hydrate 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .
Dosage Effects in Animal Models
The effects of Saxagliptin hydrate vary with different dosages in animal models
Metabolic Pathways
Saxagliptin hydrate is involved in the metabolic pathway of DPP-4 inhibition . It is primarily metabolized by CYP3A4/5 to an active metabolite, 5-hydroxy saxagliptin .
Transport and Distribution
Saxagliptin hydrate is orally absorbed and can be administered with or without food . It is metabolized by CYP3A4/5 and is eliminated by a combination of renal and hepatic clearance .
準備方法
合成経路: サクサグリプチン水和物の合成経路は、容易に入手可能な前駆体から始まり、いくつかの段階を踏みます。
反応条件: 合成中には、特定の反応条件、試薬、および触媒が使用されます。
工業生産: 工業規模の生産方法は、効率的かつ費用対効果の高い合成を保証します。
化学反応の分析
反応: サクサグリプチン水和物は、酸化、還元、置換などのさまざまな反応を起こします。
一般的な試薬: 酸、塩基、遷移金属触媒などの試薬が重要な役割を果たします。
主要な生成物: 生成される主な生成物には、サクサグリプチン水和物が含まれます。
科学研究の応用
化学: 研究者は、サクサグリプチン水和物の反応性、安定性、および潜在的な改変を研究しています。
生物学: それはグルコース恒常性に影響を与え、膵臓β細胞の機能に影響を与える可能性があります。
医学: 2型糖尿病の治療に使用され、インスリン分泌を促進します。
業界: 製薬会社は、医薬品開発におけるその用途を探求しています。
類似化合物との比較
- サクサグリプチンは、DPP-4に対する選択性と可逆的な結合により際立っています。
- 類似の化合物には、シタグリプチンやリナグリプチンなどの他のDPP-4阻害剤が含まれます。
特性
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNTWHMDBNQQPX-NHKADLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945667-22-1 | |
| Record name | Saxagliptin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saxagliptin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




